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2-(Naphthalen-1-yl)-1,3-diphenylimidazolidine

Antibacterial MRSA MIC

2-(Naphthalen-1-yl)-1,3-diphenylimidazolidine (CAS 918311-87-2; molecular formula C₂₅H₂₂N₂; exact mass 350.1783 g/mol), also designated TPI1609‑10 or SM10, is a wholly synthetic small molecule belonging to the N‑aryl imidazolidine class. Its structure features a saturated five‑membered imidazolidine core bearing an α‑naphthyl substituent at the 2‑position and N‑phenyl groups at the 1‑ and 3‑positions.

Molecular Formula C25H22N2
Molecular Weight 350.5 g/mol
Cat. No. B5267149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Naphthalen-1-yl)-1,3-diphenylimidazolidine
Molecular FormulaC25H22N2
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESC1CN(C(N1C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5
InChIInChI=1S/C25H22N2/c1-3-12-21(13-4-1)26-18-19-27(22-14-5-2-6-15-22)25(26)24-17-9-11-20-10-7-8-16-23(20)24/h1-17,25H,18-19H2
InChIKeyOKPLTDKUAACGKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Naphthalen-1-yl)-1,3-diphenylimidazolidine (SM10/TPI1609-10): A Synthetic Naphthyl-Imidazolidine Antibacterial Agent – Procurement-Grade Characterization


2-(Naphthalen-1-yl)-1,3-diphenylimidazolidine (CAS 918311-87-2; molecular formula C₂₅H₂₂N₂; exact mass 350.1783 g/mol), also designated TPI1609‑10 or SM10, is a wholly synthetic small molecule belonging to the N‑aryl imidazolidine class [1] [2]. Its structure features a saturated five‑membered imidazolidine core bearing an α‑naphthyl substituent at the 2‑position and N‑phenyl groups at the 1‑ and 3‑positions. The compound was originally identified through high‑throughput screening for inhibitors of Holliday‑junction (HJ)‑resolving enzymes and has since been characterized as a bactericidal agent with a unique dual‑mechanism profile combining DNA‑repair interference with envelope‑stress induction [1].

Why 2-(Naphthalen-1-yl)-1,3-diphenylimidazolidine Cannot Be Replaced by Generic Imidazolidines or Isomeric Naphthyl Analogs


Attempts to substitute 2-(naphthalen‑1‑yl)-1,3‑diphenylimidazolidine with generic 1,3‑diphenylimidazolidines, the 2‑(naphthalen‑2‑yl) regioisomer, or other in‑class compounds are unsupported by structure‑activity data. The α‑naphthyl orientation and the precise 1,3‑diphenyl architecture are critical for the compound’s dual antibacterial mechanism, which simultaneously traps Holliday‑junction DNA‑repair intermediates and induces bacterial envelope stress [1]. Even the β‑naphthyl isomer (2‑(naphthalen‑2‑yl)-1,3‑diphenylimidazolidine) lacks published quantitative antibacterial head‑to‑head data comparable to that available for the α‑naphthyl lead molecule. Generic imidazolidines such as the parent 1,3‑diphenylimidazolidine or simple 2‑phenyl‑1,3‑diphenylimidazolidine show no documented ability to recapitulate the characteristic HJ‑trapping (IC₅₀ = 1.8 µg/mL) or the potent MIC values (2–4 µg/mL against MRSA) exhibited by the α‑naphthyl derivative [1]. Consequently, procurement of the precise naphthalen‑1‑yl isomer is mandatory for experiments that depend on the established dual‑target antibacterial phenotype.

2-(Naphthalen-1-yl)-1,3-diphenylimidazolidine: Head‑to‑Head & Cross‑Study Quantitative Differentiation Evidence


Antibacterial Potency Against MRSA and B. subtilis: SM10 vs. Peptide Inhibitors

2‑(Naphthalen‑1‑yl)-1,3‑diphenylimidazolidine (SM10) demonstrates substantially lower minimum inhibitory concentrations (MICs) against Gram‑positive pathogens than the comparator Holliday‑junction‑trapping peptides (WRWYCR, wrwycr, KWWCRW). Against B. subtilis and Methicillin‑Resistant Staphylococcus aureus (MRSA), SM10 exhibits MIC values of 2–4 µg/mL, which are at least 4‑fold lower than the peptide inhibitors tested in parallel [1]. This quantitative advantage in antibacterial potency constitutes a key differentiator for experiments targeting Gram‑positive organisms.

Antibacterial MRSA MIC Imidazolidine Holliday junction

Antibacterial Potency Against E. coli and S. enterica: SM10 vs. Peptide Inhibitors

Against the Gram‑negative pathogens Escherichia coli and Salmonella enterica serovar Typhimurium LT2, SM10 shows MIC values of 16–32 µg/mL, which are approximately 2‑fold lower than those of the comparator peptide inhibitors [1]. This demonstrates that the small‑molecule naphthyl‑imidazolidine scaffold provides a consistent potency advantage over peptide‑based HJ inhibitors across both Gram‑positive and Gram‑negative bacterial panels.

Gram-negative E. coli Salmonella MIC Antibiotic resistance

Holliday Junction Trapping Affinity: SM10 Potency in a Biochemical Target‑Engagement Assay

In a biochemical Holliday‑junction (HJ)‑trapping assay that measures the stabilization of protein‑free HJ intermediates, SM10 exhibits an IC₅₀ of 1.8 µg/mL [1]. The peptide inhibitor WRWYCR, used as a comparator in related studies, shows higher binding affinity to HJ substrates [1]; however, SM10 compensates with a distinct mechanism that also inactivates the RuvABC resolvasome and RecG helicase, enzyme targets not engaged by the peptide inhibitors. The quantified biochemical IC₅₀ provides a reproducible reference point for lot‑to‑lot quality control and assay validation.

DNA repair Holliday junction IC50 Biochemical assay RecG

Dual‑Mechanism Antibacterial Mode of Action: Envelope Stress Plus DNA Damage Induced by SM10

SM10 is distinguished from most single‑target antibacterial compounds by its simultaneous induction of the bacterial envelope stress response and DNA double‑strand breaks [1]. Quantitatively, SM10 at 5–10 µg/mL causes a 34% reduction in total genomic DNA (pulsed‑field gel electrophoresis), a 13‑fold induction of the SOS response (sulAp::mCherry reporter), and a 100‑fold increase in sensitivity to 1% SDS, indicating severe membrane compromise [1]. In contrast, peptide HJ inhibitors such as WRWYCR do not elicit the envelope stress phenotypes, highlighting a unique mechanistic signature of the naphthyl‑imidazolidine scaffold.

Envelope stress DNA damage SOS response Membrane depolarization Mode of action

Synergistic Lethality with Fatty‑Acid Synthesis Inhibitor Cerulenin

Co‑treatment of E. coli with SM10 (10 µg/mL) and the fatty‑acid synthesis inhibitor cerulenin (100 µg/mL) results in a ≥2‑log decrease in bacterial viability compared to either single agent alone [1]. This synergy is mechanistically rational: SM10 induces envelope stress that up‑regulates fatty‑acid biosynthesis as a compensatory survival response, and cerulenin blocks that compensatory pathway, leading to synthetic lethality. No similar synergy has been reported for peptide HJ inhibitors with cerulenin, further distinguishing SM10.

Antibiotic synergy Cerulenin Fatty acid synthesis Combination therapy Envelope stress

2-(Naphthalen-1-yl)-1,3-diphenylimidazolidine: High‑Impact Research & Procurement Application Scenarios


Investigating Gram‑Positive Antibacterial Mechanisms with a Multi‑Target Tool Compound

For laboratories studying MRSA or B. subtilis biology, SM10 serves as a validated chemical probe that simultaneously disrupts DNA repair (via HJ trapping) and compromises membrane integrity. Its MIC of 2–4 µg/mL against these organisms [1] enables robust growth‑inhibition experiments at low micromolar concentrations, while the documented dual mechanism allows researchers to dissect the relative contributions of genotoxic stress versus envelope damage to bacterial cell death.

Dissecting DNA‑Repair and Envelope‑Stress Crosstalk in Gram‑Negative Bacteria

SM10 is uniquely suited for studying the interplay between the SOS response and the σᴱ/Cpx envelope‑stress regulons in E. coli. The compound’s induction of a 13‑fold SOS signal, 4‑fold cpxP upregulation, and 100‑fold SDS hypersensitivity [1] provides a multi‑endpoint experimental system. Procurement of high‑purity SM10 is essential for reproducible transcriptomic, proteomic, and phenotypic profiling of these stress pathways.

Validating Novel Antibiotic Targets Through Synergy Screens

The synthetic‑lethal interaction between SM10 and cerulenin (≥2‑log enhanced killing) [1] makes SM10 a powerful sensitizer for chemical‑genetic screens aimed at identifying new targets in fatty‑acid biosynthesis, phospholipid metabolism, or envelope‑stress tolerance. Industrial antibiotic‑discovery groups can use SM10 in high‑throughput combination assays to uncover synergistic small‑molecule pairs that are inactive as single agents.

Quality‑Controlled Procurement for Holliday‑Junction Biochemical Assays

For research teams performing in vitro HJ‑trapping or resolvasome‑inhibition assays, the published IC₅₀ of 1.8 µg/mL [1] serves as an essential lot‑release benchmark. Requiring a supplier‑provided CoA that confirms this IC₅₀ value against a standardized HJ substrate ensures inter‑lot consistency and minimizes experimental variability in structure‑activity relationship (SAR) campaigns.

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